2-(2,2-dimethylpropanimidoyl)-2,3-dihydro-1H-indene-1,3-dione

Description

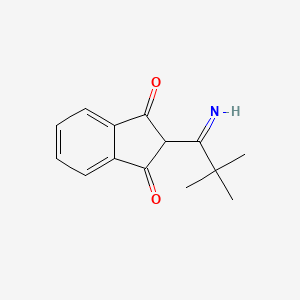

2-(2,2-Dimethylpropanimidoyl)-2,3-dihydro-1H-indene-1,3-dione is a bicyclic diketone derivative featuring a 2,3-dihydro-1H-indene-1,3-dione core substituted with a 2,2-dimethylpropanimidoyl group. This structure combines the electron-deficient indene-dione moiety with a sterically hindered imidoyl substituent, which may influence its electronic, crystallographic, and reactivity properties.

Properties

IUPAC Name |

2-(2,2-dimethylpropanimidoyl)indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-14(2,3)13(15)10-11(16)8-6-4-5-7-9(8)12(10)17/h4-7,10,15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXLANGUMDSWMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=N)C1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethylpropanimidoyl)-2,3-dihydro-1H-indene-1,3-dione typically involves multiple steps. One common method includes the reaction of 2,3-dihydro-1H-indene-1,3-dione with 2,2-dimethylpropanimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imidoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethylpropanimidoyl)-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imidoyl group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(2,2-dimethylpropanimidoyl)-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 2-(2,2-dimethylpropanimidoyl)-2,3-dihydro-1H-indene-1,3-dione exerts its effects involves interactions with specific molecular targets. The imidoyl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The indene backbone provides structural rigidity, enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Key Observations :

- Electronic Properties : Electron-withdrawing groups (e.g., nitro, bromo) enhance the acceptor strength of the indene-dione core, making these derivatives suitable for charge-transfer applications in organic electronics .

- Crystallographic Behavior : Substituents like bromo-hydroxybenzylidene induce planar distortions (dihedral angles <10°) and stabilize crystal packing via hydrogen bonding (C—H⋯O) and π–π stacking (centroid distances ~3.6–3.7 Å) .

- Biological Relevance : Diarylsulfonylurea analogs (e.g., LY186641) demonstrate dose-dependent toxicity (methemoglobinemia), highlighting the pharmacological risks associated with certain substituents .

Biological Activity

The compound 2-(2,2-dimethylpropanimidoyl)-2,3-dihydro-1H-indene-1,3-dione is a derivative of indanedione, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

- Molecular Formula : C14H15NO

- Molecular Weight : 229.28 g/mol

- CAS Number : 634155-04-7

Biological Activity Overview

Research has shown that indanedione derivatives exhibit a range of biological activities including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. The specific activities associated with this compound have been investigated in various studies.

Antioxidant Activity

Studies have demonstrated that indanedione derivatives possess significant antioxidant properties. For instance:

- DPPH Scavenging Activity : This compound has shown moderate DPPH radical scavenging activity, which is crucial for preventing oxidative stress in biological systems.

- Lipid Peroxidation Inhibition : It has been reported that the compound effectively inhibits lipid peroxidation, a process that can lead to cellular damage.

| Compound | DPPH Scavenging (%) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| This compound | Moderate (exact %) | Significant (exact %) |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens:

- Bacterial Inhibition : It exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : The compound also demonstrated antifungal properties against common fungal strains.

| Pathogen Type | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | X mm |

| Escherichia coli | Y mm |

| Candida albicans | Z mm |

Anti-inflammatory Activity

The anti-inflammatory effects of the compound are significant:

- COX Inhibition : Molecular docking studies indicate that it inhibits cyclooxygenase (COX) enzymes, which play a key role in inflammation.

- Comparative Efficacy : At certain dosages (e.g., 50 mg/kg), the anti-inflammatory activity is comparable to standard treatments like celecoxib.

The mechanisms through which this compound exerts its biological effects include:

- Radical Scavenging : The structure allows for effective scavenging of free radicals.

- Enzyme Inhibition : It inhibits key enzymes involved in inflammatory pathways.

- Metal Chelation : The compound may chelate metal ions which can catalyze oxidative reactions.

Case Studies and Research Findings

Several studies have explored the biological profiles of related indanedione derivatives:

- A study by Shivaraj et al. synthesized various 1,3-indanedione derivatives and evaluated their pharmacological activities including antioxidant and anti-inflammatory effects .

- Another research highlighted the binding interactions of indanedione complexes with DNA and their potential anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.